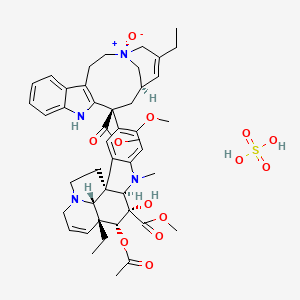
Anhydrovinblastine N'b-oxide Sulfate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrovinblastine N’b-oxide Sulfate Salt is a semi-synthetic derivative of vinblastine, a natural alkaloid extracted from the Madagascar periwinkle plant (Catharanthus roseus). This compound has garnered significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anhydrovinblastine N’b-oxide Sulfate Salt typically involves the oxidation of anhydrovinblastine. The process includes the use of specific oxidizing agents under controlled conditions to achieve the desired N’b-oxide form. The sulfate salt is then formed by reacting the N’b-oxide with sulfuric acid.
Industrial Production Methods: Industrial production of Anhydrovinblastine N’b-oxide Sulfate Salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly during its synthesis.
Reduction: It can be reduced back to its parent compound, anhydrovinblastine, under specific conditions.
Substitution: The N’b-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N’b-oxide.
Reducing Agents: Employed to revert the compound to anhydrovinblastine.
Sulfuric Acid: Utilized to form the sulfate salt.
Major Products:
Anhydrovinblastine: Formed upon reduction.
Various Substituted Derivatives: Depending on the substitution reactions performed.
Scientific Research Applications
Anhydrovinblastine N’b-oxide Sulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as a biochemical tool in proteomics research.
Biology: Studied for its interactions with cellular components and its effects on cell division.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its origin from vinblastine, which is known for its antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of Anhydrovinblastine N’b-oxide Sulfate Salt is similar to that of vinblastine. It primarily inhibits mitosis at metaphase by interacting with tubulin, leading to the crystallization of microtubules and subsequent mitotic arrest or cell death . This mechanism makes it a potent antitumor agent.
Comparison with Similar Compounds
Vinblastine: The parent compound, known for its antitumor activity.
Vincristine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vindesine: A semi-synthetic derivative with distinct pharmacological properties.
Uniqueness: Anhydrovinblastine N’b-oxide Sulfate Salt is unique due to its specific N’b-oxide modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15R)-17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-,50+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHCUUCEAQGFE-JBZDVLPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














